molecular formula C14H23NO6 B2992377 9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2413882-87-6

9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No. B2992377
CAS RN: 2413882-87-6
M. Wt: 301.339
InChI Key: QBLPAIVFQKWOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO6 and its molecular weight is 301.339. The purity is usually 95%.
BenchChem offers high-quality 9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent Synthesis

Research on spirocyclic derivatives of ciprofloxacin has shown that compounds related to 9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid can serve as potent antibacterial agents. Specifically, these derivatives have exhibited significant activity against gram-negative and gram-positive bacterial strains, highlighting their potential in developing new antibiotics (Lukin et al., 2022).

Synthesis of Fmoc-Amino Acids

The compound has also been utilized in the synthesis of Fmoc-amino acids, which are crucial intermediates in peptide synthesis. A derivative, Fmoc-OASUD, has been developed to produce Fmoc-amino acids with high yields and purity, free from impurities typically associated with Lossen rearrangement. This advancement significantly improves the efficiency and reliability of peptide synthesis (Rao et al., 2016).

Polymer Science

In polymer science, derivatives of 9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid have been employed in the synthesis of novel polymers. For instance, poly(amide-acetals) synthesized from specific spirocyclic compounds have shown promising characteristics, such as susceptibility to crosslinking, resulting in insoluble, infusible, and transparent solids with strong adherence to glass. This property is particularly valuable for developing new materials with specific mechanical and chemical resistance properties (Pryde et al., 1962).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

Furthermore, this compound and its analogs have been central to the catalyst-free synthesis of nitrogen-containing spiro heterocycles. This method involves a double Michael addition reaction, highlighting an efficient and eco-friendly approach to synthesizing complex organic frameworks that could have applications in pharmaceuticals and agrochemicals (Aggarwal et al., 2014).

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-6-4-14(5-7-15)9-19-8-10(20-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLPAIVFQKWOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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